Product packaging for Complement factor D-IN-2(Cat. No.:)

Complement factor D-IN-2

Cat. No.: B11938218
M. Wt: 574.4 g/mol
InChI Key: JLRVDNFYMDBUJT-YHYVQYDKSA-N
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Description

Enzymatic Nature and Catalytic Mechanism

Complement factor D is classified as a trypsin-like S1 serine protease. creative-biolabs.com It is a single-chain glycoprotein (B1211001) with a molecular weight of approximately 24,000 Daltons. frontiersin.orgcomplementtech.comcomplementtech.com Unlike many other proteases, factor D circulates in the bloodstream in a mature, yet self-inhibited, form. creative-biolabs.comwikipedia.orgmdpi.com Its activation does not require enzymatic cleavage, a unique characteristic among serine proteases. nih.govcapes.gov.br Instead, its catalytic activity is regulated by reversible conformational changes induced upon binding to its substrate. nih.govcapes.gov.br

The active site of complement factor D possesses an atypical architecture. creative-biolabs.com It contains a catalytic triad (B1167595) essential for its enzymatic function, composed of the amino acid residues Histidine-57, Aspartate-102, and Serine-195. wikipedia.org In its circulating, inactive state, this catalytic triad is in a distorted conformation. creative-biolabs.comfrontiersin.org A self-inhibitory loop, spanning amino acids 214-218, restricts access to the active site. creative-biolabs.com This self-inhibition is further stabilized by a salt bridge between Arginine-218 and Aspartate-189 at the base of the S1 pocket, which is responsible for substrate specificity. creative-biolabs.com

Substrate Recognition and Specificity

Complement factor D exhibits remarkable substrate specificity, with its only known natural substrate being complement factor B. complementtech.comwikipedia.orgrndsystems.com Crucially, factor D can only cleave factor B when it is part of a complex with C3b or its hydrolyzed form, C3(H2O). creative-biolabs.comfrontiersin.orgcomplementtech.com This complex is known as the pro-convertase C3bB. frontiersin.orguu.nl The cleavage of factor B by factor D occurs at a specific arginine-lysine bond (Arg234-Lys235). wikipedia.orgmdpi.com This action generates two fragments: Ba, which is released, and Bb, which remains bound to C3b to form the active C3 convertase, C3bBb. complementtech.comwikipedia.orgaai.org

The binding of factor B to C3b induces a conformational change in factor B, exposing the cleavage site for factor D. wikipedia.orgfrontiersin.org This "open" conformation of the C3bB complex is a prerequisite for factor D binding and subsequent proteolytic activity. frontiersin.orgnih.gov The interaction between factor D and the C3bB complex is not permanent; after cleaving factor B, factor D is released and can be recycled for further catalytic activity. frontiersin.org This substrate-induced activation mechanism ensures that the powerful amplification loop of the alternative pathway is tightly controlled and localized to the site of complement activation. nih.gov

Structural Elucidation of Complement Factor D

The three-dimensional structure of complement factor D has been extensively studied, primarily through X-ray crystallography. nih.govembopress.org These studies have been instrumental in revealing the unique structural features that govern its function. The crystal structure of human factor D shows that it belongs to the chymotrypsin (B1334515) family of serine proteases, characterized by two antiparallel β-barrel domains. wikipedia.org However, significant differences are observed in the surface loops that connect the secondary structural elements, which contribute to its unique self-inhibited conformation. wikipedia.org

Structural analyses of factor D in complex with its substrate analog have provided critical insights into its activation mechanism. frontiersin.orgnih.gov These studies have shown how the binding of the C3bB complex induces a conformational change in factor D, displacing the self-inhibitory loop and aligning the catalytic triad into its active conformation. frontiersin.orgnih.gov

Table 1: Key Molecular and Structural Features of Complement Factor D

FeatureDescriptionReferences
Enzyme Class Serine Protease (Trypsin-like S1) creative-biolabs.com
Molecular Weight ~24 kDa frontiersin.orgcomplementtech.comcomplementtech.com
Structure Single-chain glycoprotein, two β-barrel domains complementtech.comcomplementtech.comwikipedia.org
Catalytic Triad His-57, Asp-102, Ser-195 wikipedia.org
Regulation Self-inhibited conformation, substrate-induced activation creative-biolabs.comwikipedia.orgnih.govcapes.gov.br
Substrate Complement factor B (in complex with C3b or C3(H2O)) creative-biolabs.comfrontiersin.orgcomplementtech.comwikipedia.orgrndsystems.com
Cleavage Site Arg234-Lys235 in Factor B wikipedia.orgmdpi.com
Product C3 convertase (C3bBb) creative-biolabs.comcomplementtech.comaai.org

Structural Elucidation of Complement Factor D

Crystallographic Studies of Factor D

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of Factor D, revealing a protein with a single polypeptide chain that adopts a chymotrypsin-like fold. frontiersin.org The recombinant zymogen form of human Factor D, pro-factor D, has been crystallized, with crystals diffracting to a resolution of 2.4 Å. medrxiv.org

Numerous crystal structures of Factor D, both in its native state and in complex with various inhibitors, have been deposited in the Protein Data Bank (PDB). These studies provide detailed atomic-level insights into its architecture and the conformational changes associated with its activation and inhibition. For instance, the crystal structure of a Factor D mutant (R202A) has been solved at 2.80 Å resolution, offering a glimpse into the enzyme's activation mechanism. mdpi.com Further crystallographic analyses of Factor D in complex with antibody fragments, such as AFD and Fab 20D12, have been determined at resolutions of 2.3 Å to 2.95 Å, respectively, detailing the molecular basis of inhibition. medrxiv.orgnih.gov

Table 1: Selected Crystallographic Data for Complement Factor D
PDB IDDescriptionResolution (Å)Method
2XWACrystal Structure of Complement Factor D Mutant R202A2.80X-RAY DIFFRACTION
6VMJCrystal structure of human Complement Factor D with anti-Factor D Fab 20D122.95X-RAY DIFFRACTION
Referenced StudyRecombinant zymogen of human complement pro-factor D2.4X-RAY DIFFRACTION
Referenced StudyAFD in complex with cynomolgus FD2.3X-RAY DIFFRACTION

Identification of Binding Pockets and Exosites

The structure of Factor D is notable for its atypical active site. wikigenes.org The catalytic triad, consisting of His-57, Asp-102, and Ser-195, exists in a distorted and inactive conformation in the unbound state. nih.govoup.com Access to this site is further restricted by a self-inhibitory loop (residues 214-218) and an Arg218-Asp189 salt bridge that locks the S1 specificity pocket. frontiersin.orgwikigenes.org This self-inhibited state is a key feature of Factor D, ensuring that its potent proteolytic activity is tightly controlled and only unleashed upon binding to its proper substrate, the C3bB complex. nih.gov

Beyond the active site, Factor D possesses crucial surface regions known as exosites. These are binding sites remote from the catalytic center that are essential for macromolecular substrate recognition and interaction. medrxiv.org Structural studies have revealed that the specificity and proteolytic activity of Factor D for its substrate, Factor B, are primarily dictated by this exosite-mediated binding. medrxiv.org The interaction occurs with the open conformation of Factor B within the C3bB complex. nih.gov Inhibition of Factor D can be achieved by targeting these exosites. For example, the anti-factor D antibody fragment, AFD, binds to surface loops that form part of the exosite, thereby sterically hindering the access of the macromolecular substrate C3bB without directly blocking the catalytic site. medrxiv.orgoup.com

Production and Post-Translational Regulation of Complement Factor D

The expression and activation of Factor D are tightly controlled processes, ensuring its availability and activity are appropriately modulated to meet physiological demands while preventing unwanted complement activation.

Cellular and Tissue Sources (e.g., adipocytes, macrophages)

Unlike the majority of complement proteins, which are primarily synthesized by hepatocytes in the liver, Factor D is predominantly produced by extrahepatic sources. frontiersin.orgfrontiersin.org The main source of circulating Factor D is adipose tissue, where it is secreted by adipocytes. frontiersin.orgfrontiersin.org In fact, Factor D was initially identified as adipsin, a protein highly expressed in fat cells. wikigenes.org

In addition to adipocytes, other immune cells are significant producers of Factor D. These include macrophages and their circulating precursors, monocytes. frontiersin.orgfrontiersin.org Lesser amounts are also synthesized by brain astrocytes. frontiersin.org This localized production by immune cells at sites of inflammation suggests a critical role for Factor D in the local immune response.

Table 2: Primary Cellular and Tissue Sources of Complement Factor D
Cell/Tissue TypeSignificanceSupporting References
Adipocytes (Adipose Tissue)Primary source of circulating Factor D. frontiersin.orgfrontiersin.org
MacrophagesSignificant local production, especially at sites of inflammation. frontiersin.orgfrontiersin.org
MonocytesCirculating precursors to macrophages that also produce Factor D. frontiersin.orgfrontiersin.org
AstrocytesMinor source of Factor D in the brain. frontiersin.org

Maturase Activity: Role of MASP-3 in Factor D Activation

Factor D is secreted as an inactive zymogen, pro-factor D, which requires proteolytic cleavage to become the active enzyme. For a long time, the identity of the physiological activator of pro-factor D remained elusive. Recent research has definitively identified Mannan-binding lectin-associated serine protease-3 (MASP-3) as the key maturase for Factor D. frontiersin.orgmdpi.com

Studies using mice deficient in MASP-1 and MASP-3 revealed that these animals had no alternative pathway activity because Factor D remained in its zymogen form. frontiersin.org Subsequent experiments with mice monospecifically deficient in either MASP-1 or MASP-3 demonstrated that only the MASP-3 deficient mice lacked alternative pathway activity and had circulating pro-factor D. frontiersin.orgmdpi.com This indicates that under physiological conditions, MASP-3 is the exclusive activator of pro-factor D. mdpi.com Interestingly, MASP-3 circulates predominantly in an active form, ready to convert pro-factor D to mature Factor D, thereby linking the lectin pathway's enzymatic machinery to the activation of the alternative pathway. frontiersin.orgmdpi.com

Regulation of Factor D Expression (e.g., by signaling pathways, cytokines)

The expression of the Factor D gene (CFD) is regulated by a variety of factors, including signaling pathways and cytokines, often in a cell-type-specific manner. In adipocytes, the expression of Factor D is influenced by factors that control adipogenesis. The transcription factor peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipocyte differentiation, upregulates CFD transcription. frontiersin.orgplos.org

Cytokines, which are key mediators of inflammation, also play a role in regulating Factor D expression. For instance, Transforming Growth Factor-beta (TGF-β), which can be derived from macrophages, has been shown to suppress CFD mRNA expression in adipocytes through the activation of the Notch-1 signaling pathway. frontiersin.org In contrast, inflammatory stimuli such as lipopolysaccharide (LPS) and a combination of TNF-α, IL-1β, and PGE2 can significantly increase the expression of Factor D in monocyte-derived dendritic cells. nih.gov The pro-inflammatory cytokine TNF-α has complex effects; while it can induce the expression of some complement components, it has also been shown to negatively regulate the expression of the adipocyte-specific gene for adipsin (Factor D) by down-regulating PPARγ. wikigenes.org Furthermore, in Graves' orbitopathy, stimulation of orbital fibroblasts with IL-1β or TGF-β can lead to increased expression of various inflammatory and adipogenic factors, and blocking adipsin (Factor D) can reduce the production of pro-inflammatory cytokines like IL-6. researchgate.net This highlights the intricate and context-dependent regulation of Factor D expression, which is crucial for both metabolic homeostasis and immune surveillance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H24BrN7O3 B11938218 Complement factor D-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H24BrN7O3

Molecular Weight

574.4 g/mol

IUPAC Name

(1R,3S,5R)-2-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-2-azabicyclo[3.1.0]hexane-3-carboxamide

InChI

InChI=1S/C27H24BrN7O3/c1-14(36)26-19-8-16(18-11-29-15(2)30-12-18)6-7-20(19)34(33-26)13-25(37)35-21-9-17(21)10-22(35)27(38)32-24-5-3-4-23(28)31-24/h3-8,11-12,17,21-22H,9-10,13H2,1-2H3,(H,31,32,38)/t17-,21-,22+/m1/s1

InChI Key

JLRVDNFYMDBUJT-YHYVQYDKSA-N

Isomeric SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4[C@@H]5C[C@@H]5C[C@H]4C(=O)NC6=NC(=CC=C6)Br

Canonical SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C5CC5CC4C(=O)NC6=NC(=CC=C6)Br

Origin of Product

United States

The Inhibitor: Complement Factor D in 2

Mechanism of Action

This compound functions by targeting and inhibiting the enzymatic activity of Factor D. medchemexpress.com By doing so, it prevents the cleavage of Factor B into Ba and Bb. This action directly halts the formation of the alternative pathway C3 convertase (C3bBb), thereby blocking the amplification loop and subsequent downstream effects of complement activation. bioscience.co.ukdcchemicals.com

Physicochemical Properties

The properties of this compound are well-defined, providing a basis for its use in experimental settings.

PropertyValue
IUPAC Name (1R,3S,5R)-2-(2-(3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl)acetyl)-N-(6-bromopyridin-2-yl)-2-azabicyclo[3.1.0]hexane-3-carboxamide medkoo.com
Molecular Formula C27H24BrN7O3 bioscience.co.uk
Molecular Weight 574.43 g/mol bioscience.co.uk
CAS Number 1903742-34-6 bioscience.co.uk
Appearance Solid powder medkoo.com

Involvement in Initial Convertase Formation

The alternative complement pathway is initiated by the spontaneous slow hydrolysis of the C3 protein in the plasma, forming C3(H₂O). frontiersin.orgcreative-biolabs.comsvarlifescience.com This altered form of C3 can then bind to Factor B, creating a C3(H₂O)B complex. svarlifescience.comresearchgate.net It is at this stage that Complement Factor D exerts its essential catalytic function.

Factor D cleaves the bound Factor B into two fragments: Ba and Bb. complementtech.compnas.org The smaller fragment, Ba, is released, while the larger Bb fragment remains attached to C3(H₂O), forming the C3(H₂O)Bb complex. frontiersin.orgnih.gov This complex is the initial fluid-phase C3 convertase of the alternative pathway. frontiersin.orgfrontiersin.orgresearchgate.net The formation of this initial convertase is a pivotal event, as it can then cleave more C3 molecules into C3a and C3b, setting the stage for the amplification of the complement response. frontiersin.orgcreative-biolabs.comresearchgate.net The cleavage of Factor B by Factor D is considered the key step, inducing conformational changes that activate the proteolytic capacity of the Bb fragment. pnas.org

ComponentFunction in Initial Convertase Formation
C3 Undergoes spontaneous hydrolysis to C3(H₂O), initiating the pathway. creative-biolabs.comsvarlifescience.com
Factor B Binds to C3(H₂O) to form the C3(H₂O)B complex, becoming a substrate for Factor D. svarlifescience.comresearchgate.net
Factor D A serine protease that cleaves Factor B within the C3(H₂O)B complex. frontiersin.orgcomplementtech.com
C3(H₂O)Bb The resulting initial fluid-phase C3 convertase that cleaves C3. frontiersin.orgresearchgate.net

Amplification Loop Regulation by Factor D

A defining feature of the alternative pathway is its powerful amplification loop, which rapidly increases the number of C3b molecules on a target surface, and Factor D is the rate-limiting enzyme in this process. frontiersin.orgcomplementtech.com The C3b molecules generated by the initial convertase can bind to pathogen surfaces. frontiersin.org This surface-bound C3b then binds Factor B, forming the C3bB complex. frontiersin.orgfrontiersin.org

ComponentRole in the Amplification Loop
C3b Binds to surfaces and recruits Factor B, initiating the formation of the amplification convertase. frontiersin.orgfrontiersin.org
Factor B Binds to C3b, forming the C3bB complex. frontiersin.orgfrontiersin.org
Factor D Cleaves Factor B in the C3bB complex, forming the active C3 convertase (C3bBb). frontiersin.orgcomplementtech.com
C3bBb The primary C3 convertase of the alternative pathway; cleaves large amounts of C3 to amplify the signal. frontiersin.orgcomplementtech.com
Properdin (Factor P) Can bind to and stabilize the C3bBb complex, increasing its half-life and activity. frontiersin.org

Dual Roles of Complement Factor D Beyond Immune Function

Beyond its well-established role in innate immunity, Complement Factor D serves critical functions in metabolic regulation, largely stemming from its identity as the adipokine adipsin. frontiersin.orgnih.gov

Adipokine Function (Adipsin)

Complement Factor D was first discovered as adipsin, a protein abundantly secreted by adipocytes (fat cells). nih.govmdpi.comdovepress.com This makes it one of the first identified adipokines—hormones released by adipose tissue that play roles in systemic metabolism. frontiersin.orgtandfonline.com The primary site of Factor D synthesis appears to be adipose tissue, highlighting the role of fat tissue as an active endocrine organ integrated with the immune system. wikipedia.orgabclonal.comcomplementtech.com While most complement proteins are produced in the liver, adipsin is predominantly made in adipose tissues, as well as by monocytes and macrophages. mdpi.com

Regulation of Metabolic Processes

As an adipokine, Factor D (adipsin) is involved in regulating key metabolic pathways. frontiersin.orgnih.gov Research indicates that it plays a significant role in both glucose and lipid metabolism. frontiersin.orgtandfonline.com

Key Metabolic Functions of Adipsin/Factor D:

Insulin (B600854) Secretion: Adipsin promotes insulin secretion from pancreatic β-cells, particularly in response to high glucose levels. frontiersin.orgnih.govdovepress.com It achieves this through the generation of C3a, a downstream product of its enzymatic activity, which acts on β-cells to boost insulin release. nih.govmdpi.com

Lipid Metabolism: Adipsin stimulates glucose transport in fat cells, which is necessary for the synthesis and accumulation of triglycerides, and it also inhibits lipolysis (the breakdown of fat). wikipedia.orgfrontiersin.orgabclonal.com It promotes the generation of acylation-stimulating protein (ASP), which enhances lipid storage. frontiersin.org

Adipocyte Differentiation: Factor D has been shown to be important for the differentiation of preadipocytes into mature fat cells and for lipid accumulation through C3a signaling. frontiersin.orgfrontiersin.org

Studies in animal models have shown that a lack of adipsin can lead to impaired glucose tolerance due to insufficient insulin secretion. nih.govmdpi.com Conversely, restoring adipsin levels in diabetic mice has been shown to improve hyperglycemia by enhancing insulin secretion. nih.gov These findings establish a direct link between adipocyte function, the complement system, and the regulation of systemic energy balance. frontiersin.orgnih.gov

Research Strategies for Complement Factor D Inhibition

Rationale for Pharmacological Targeting of Complement Factor D

The strategic pharmacological targeting of Complement Factor D (Factor D) is underpinned by its central and rate-limiting role in the alternative pathway (AP) of the complement system. nih.govfrontiersin.orgresearchgate.net Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. iastate.eduresearchgate.netnovartis.com As such, inhibiting Factor D presents a compelling therapeutic approach to mitigate the pathological consequences of excessive AP activation. frontiersin.orgdoaj.org

Specific Modulation of the Alternative Pathway

A key advantage of targeting Factor D is the ability to specifically modulate the alternative pathway. nih.gov Factor D is a serine protease that is exclusively required for the activation of the AP. wikipedia.orgcreative-biolabs.comnih.gov Its primary function is to cleave Factor B when it is bound to C3b, leading to the formation of the C3 convertase (C3bBb), a critical amplification step of the AP. nih.govfrontiersin.orgresearchgate.net By inhibiting Factor D, the formation of this convertase is prevented, thereby selectively dampening the AP amplification loop. iastate.edunih.gov This specificity allows for a targeted intervention in diseases where the AP is the primary driver of pathology, such as paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS). nih.govpatsnap.com

Preservation of Classical and Lectin Pathway Initiation and Terminal Functions

Inhibiting Factor D offers the significant benefit of preserving the functions of the classical and lectin pathways of complement activation. nih.gov While the AP acts as an amplification loop for all three pathways, the initial recognition and activation steps of the classical and lectin pathways remain intact in the presence of a Factor D inhibitor. nih.govasm.orgregionh.dk The classical pathway, primarily activated by antibody-antigen complexes, and the lectin pathway, initiated by the binding of mannan-binding lectin to microbial surfaces, can still proceed to generate the initial C3 convertase (C4b2a). asm.orgabcam.co.jp This allows for the maintenance of essential immune surveillance and response mechanisms against pathogens that are primarily cleared through these pathways. nih.gov

Upstream Inhibition in the Complement Cascade

Targeting Factor D provides an upstream point of intervention in the complement cascade. nih.govfrontiersin.org By acting early in the AP amplification loop, Factor D inhibition can prevent the downstream generation of potent inflammatory mediators and effector molecules. nih.govfrontiersin.orgresearchgate.net This includes the anaphylatoxin C3a, the opsonin C3b, and the subsequent formation of the C5 convertase, which leads to the production of the anaphylatoxin C5a and the assembly of the membrane attack complex (MAC). creative-biolabs.comabcam.com Inhibiting the cascade at this proximal stage offers a more comprehensive blockade of the pathological consequences of AP dysregulation compared to targeting downstream components like C5. nih.govresearchgate.net

Mechanisms of Complement Factor D-IN-2 and Related Inhibitors

A variety of inhibitory molecules have been developed to target Factor D, with small molecule inhibitors like this compound representing a significant area of research. These inhibitors employ different mechanisms to block the enzymatic function of Factor D.

Small Molecule Inhibition of Factor D Enzymatic Activity

Small molecule inhibitors, including compounds structurally related to this compound, are designed to directly interfere with the enzymatic activity of Factor D. iastate.eduresearchgate.netnih.gov These inhibitors typically bind to the active site of the Factor D protease, preventing it from cleaving its natural substrate, Factor B. nih.govpatsnap.com The development of these inhibitors has been guided by a structure-based design approach, leading to potent and selective molecules. novartis.com Research has demonstrated that these small molecules can effectively block AP activation in vitro and in vivo. iastate.edunih.gov For instance, studies have shown that such inhibitors can prevent the lysis of PNH erythrocytes and reduce C3 deposition on cell surfaces. iastate.edunih.gov

CompoundMechanismIn Vitro Effect
ACH-3856Factor D InhibitionReduced complement-mediated hemolysis at concentrations as low as 0.01 μM. nih.gov
ACH-4471Factor D InhibitionCaused a dose-dependent reduction of cell killing in sera from atypical hemolytic uremic syndrome (aHUS) patients. nih.gov
LampalizumabFactor D Inhibition (Antibody fragment)Inhibits the conversion of proconvertases into active C3 and C5 convertases. mdpi.com

Allosteric Modulation vs. Active Site Blockade

The inhibition of Factor D can be achieved through two primary mechanisms: allosteric modulation and active site blockade. wikipedia.org

Active Site Blockade: This is the more direct mechanism, where a small molecule inhibitor binds directly to the catalytic active site of the Factor D enzyme. wikipedia.orgnih.gov This physically obstructs the access of the substrate, Factor B, to the active site, thereby preventing its cleavage. nih.govpatsnap.com Many of the current small molecule inhibitors in development operate through this mechanism.

Allosteric Modulation: This mechanism involves the binding of an inhibitor to a site on the Factor D enzyme that is distinct from the active site, known as an allosteric site. nih.gov This binding induces a conformational change in the protein, which in turn alters the shape and accessibility of the active site, rendering it less effective or completely inactive. An example of a molecule that functions through a related mechanism is an anti-Factor D Fab fragment (AFD), which binds to an exosite on Factor D. nih.govresearchgate.net This binding interferes with the access of the macromolecular substrate C3bB without directly blocking the catalytic site for small synthetic substrates. nih.govresearchgate.net

MechanismDescriptionExample
Active Site BlockadeInhibitor binds directly to the catalytic site, preventing substrate binding. wikipedia.orgVarious small molecule inhibitors. nih.govpatsnap.com
Allosteric Modulation/Exosite BindingInhibitor binds to a site other than the active site, inducing a conformational change that inhibits activity or blocks substrate access. nih.govresearchgate.netAnti-Factor D Fab fragment (AFD). nih.govresearchgate.net

Approaches in Inhibitor Discovery and Optimization

The discovery and development of potent and selective Factor D inhibitors involve a multi-pronged approach that leverages computational and experimental techniques to identify and refine promising drug candidates.

Structure-Based Drug Design

Structure-based drug design (SBDD) is a cornerstone in the development of Factor D inhibitors. mdpi.comnih.gov This rational design approach relies on the high-resolution three-dimensional structure of the Factor D protein, particularly its active site. mdpi.comcreative-biolabs.com Factor D is a serine protease with an atypical active site, featuring a catalytic triad (B1167595) in an inactive conformation and a self-inhibitory loop that restricts substrate access. creative-biolabs.com

Researchers use techniques like X-ray crystallography and NMR spectroscopy to understand the interactions between the protein and potential inhibitors. mdpi.com This structural information allows for the design of molecules that fit precisely into the active site, forming strong interactions with key amino acid residues like Asp189 at the bottom of the S1 pocket. mdpi.comnih.gov SBDD has been instrumental in optimizing lead compounds, for example, by modifying a central scaffold like (S)-proline or a benzylamine series to improve potency, permeability, and selectivity against other proteases. nih.govmdpi.comnih.gov Computational methods such as molecular docking simulations are also employed to predict the binding modes and affinities of newly designed compounds before their synthesis, thereby streamlining the optimization process. nih.govmdpi.com

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a critical starting point for identifying novel Factor D inhibitors. This process involves testing large libraries of chemical compounds—often numbering in the thousands—for their ability to inhibit the enzymatic activity of Factor D. nih.gov

These assays are designed to be rapid, robust, and amenable to automation. A common format is an imaging-based assay where the protective effect of a compound on cells targeted by complement activation is measured. nih.gov For instance, a screen might measure the inhibition of the formation of the membrane attack complex (MAC) on a cell surface. nih.gov Initial "hits" from HTS are compounds that show significant inhibitory activity at a specific concentration. nih.gov While HTS can efficiently identify active compounds, the initial hits often require substantial chemical modification to improve their potency and selectivity, transforming them from a "hit" into a viable "lead" compound. nih.govresearchgate.net

Lead Compound Identification and Optimization

Once initial hits are identified through screening, the process of lead identification and optimization begins. researchgate.netbio-rad.com This stage aims to modify the chemical structure of a hit compound to enhance its drug-like properties, including potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net

This iterative process is often guided by structure-activity relationship (SAR) studies, where systematic changes to the molecule's structure are made and the effects on its biological activity are measured. researchgate.net For example, in the development of benzylamine-based FD inhibitors, medicinal chemistry efforts focused on applying structure-based approaches to improve interactions with the Factor D active site. nih.gov This led to the discovery of a compound with improved oral bioavailability and selectivity. nih.gov The goal is to maximize the desired interactions with Factor D while minimizing off-target effects, ultimately producing a lead compound that is a suitable candidate for further preclinical development. mdpi.comresearchgate.net

Specificity and Selectivity Investigations of Factor D Inhibitors

A crucial aspect of developing a Factor D inhibitor is ensuring it acts specifically on its intended target without affecting other essential proteins in the body, particularly other structurally similar enzymes.

Discrimination from Other Serine Proteases

Factor D belongs to the S1 family of serine proteases, which includes many other enzymes vital for processes like blood coagulation, digestion, and immune regulation. creative-biolabs.comsinobiological.com Therefore, a key challenge and a critical goal in the development of Factor D inhibitors is to ensure high selectivity, meaning the inhibitor binds strongly to Factor D but weakly or not at all to other serine proteases. mdpi.comnih.gov

Lack of selectivity can lead to unwanted side effects. To assess this, potential inhibitors are tested against a panel of other serine proteases. For example, during the optimization of one series of inhibitors, selectivity was tested against enzymes like Factor XIa (involved in coagulation), tryptase-β2, and urokinase. mdpi.com The ideal inhibitor should exhibit a significantly higher potency for Factor D compared to these other proteases. For instance, a successful optimization resulted in a compound with a 640-fold selectivity for Factor D over Factor XIa, 540-fold over tryptase–β2, and 2500-fold over urokinase. mdpi.com This high degree of discrimination is essential for creating a safe and effective therapeutic agent that specifically targets the alternative complement pathway. nih.gov

Table 2: Selectivity Profile of an Optimized Factor D Inhibitor

Serine Protease Function Selectivity Window (Fold-increase in IC₅₀ vs. Factor D)
Factor D Alternative Complement Pathway Activation nih.gov -
Factor XIa Blood Coagulation 640x mdpi.com
Tryptase-β2 Mast Cell Mediator 540x mdpi.com
Urokinase Fibrinolysis 2500x mdpi.com

Compound and Protein Glossary

NameClass/Type
BCX1470Irreversible Factor D Inhibitor
C1-inhibitorSerpin (Serine Protease Inhibitor)
C1q, C1r, C1sComplement Proteins (Classical Pathway)
C2, C3, C4, C5Complement Proteins
CisplatinChemotherapeutic Agent
Complement Factor B (FB)Complement Protein (Alternative Pathway)
Complement Factor D (FD)Serine Protease (Alternative Pathway)
Factor XIaSerine Protease (Coagulation Cascade)
MAb 166-32Monoclonal Antibody
MASP-3Mannose-Binding Lectin–Associated Serine Protease-3
NafamostatSerine Protease Inhibitor
PyridostatinChemotherapeutic Agent
Tryptase-β2Serine Protease
UrokinaseSerine Protease

Selective Impact on Complement Pathway Components

The inhibitory action of this compound, also known as danicopan (B606937) or ACH-4471, is highly specific for Factor D, a critical serine protease in the alternative complement pathway. This selectivity ensures that the compound primarily modulates the alternative pathway, while having minimal to no direct effect on the classical and lectin pathways of the complement system.

Research has demonstrated that danicopan exhibits a high binding affinity for human Factor D. medchemexpress.com This strong and specific binding is fundamental to its potent inhibitory effect on the alternative pathway. The inhibition of Factor D's proteolytic activity prevents the cleavage of Factor B, a necessary step for the formation of the C3 convertase (C3bBb) of the alternative pathway. ashpublications.orgpatsnap.com

Studies have shown that danicopan effectively blocks the alternative pathway of complement (APC) activity. nih.gov In clinical settings with patients having paroxysmal nocturnal hemoglobinuria (PNH), treatment with danicopan resulted in selective inhibition of the alternative pathway with no effect on classical pathway activity. nih.gov In vitro assays have confirmed that danicopan does not directly inhibit the activation of the classical or lectin complement pathways.

The primary mechanism of action of danicopan is the prevention of C3 convertase formation in the alternative pathway. ashpublications.orgpatsnap.com This leads to a significant reduction in the deposition of C3 fragments on cell surfaces, a key marker of alternative pathway activation. nih.govresearchgate.net Furthermore, the inhibition of C3 convertase formation leads to a decrease in the levels of downstream biomarkers of alternative pathway activation, such as the Bb fragment. ashpublications.org Clinical data has shown a reduction in plasma Bb levels following treatment with danicopan. ashpublications.org

By targeting the rate-limiting enzyme of the alternative pathway, danicopan also indirectly modulates the amplification loop of the classical and lectin pathways, as these pathways can utilize the alternative pathway for signal amplification. ashpublications.orgnih.gov However, the initial activation of the classical and lectin pathways remains unaffected. researchgate.net This selective inhibition of the alternative pathway and its amplification loop makes this compound a targeted therapeutic agent.

Research Findings on the Selective Impact of this compound

Table 1: Potency and Inhibition of Alternative Pathway-Mediated Processes by this compound

ParameterValueReference
Binding Affinity (Kd) to Human Factor D 0.54 nM medchemexpress.com
IC50 for Factor D Proteolytic Activity 0.015 µM (15 nM) dcchemicals.com
IC50 for Alternative Pathway Activation 23 nM nih.gov
IC50 Range for Hemolysis Inhibition 0.0040 µM to 0.027 µM medchemexpress.com
IC50 for C3 Fragment Deposition 0.031 µM researchgate.net

Table 2: Effect of this compound on Complement Pathway Activity

PathwayEffect of DanicopanKey FindingsReference
Alternative Pathway Potent InhibitionNear complete inhibition of AP activity observed in healthy volunteers. In PNH patients, AP activity was reduced to ≤10% at most time points. nih.govnih.gov
Classical Pathway No Direct InhibitionNo direct inhibitory effect on classical pathway activation was observed in in vitro studies. In a clinical study of PNH patients already on a C5 inhibitor (which blocks the terminal pathway initiated by all three pathways), no additional effect on classical pathway activity was noted with danicopan. ashpublications.org
Lectin Pathway No Direct InhibitionPreclinical studies indicate that danicopan does not directly inhibit the lectin pathway. researchgate.net

Table 3: Impact of this compound on Key Biomarkers of Alternative Pathway Activation

BiomarkerEffect of Danicopan TreatmentClinical SignificanceReference
C3 Fragment Deposition Significantly decreased on PNH erythrocytes.Indicates reduced opsonization and potential for extravascular hemolysis. nih.govresearchgate.net
Plasma Bb Levels Reduced in patients treated with danicopan.Demonstrates decreased in vivo formation of the alternative pathway C3 convertase. ashpublications.org

Preclinical Investigations of Complement Factor D Inhibition

In Vitro Studies of Alternative Pathway Inhibition

In vitro studies are fundamental in characterizing the mechanism and potency of enzyme inhibitors. For Complement factor D-IN-2, these laboratory-based assays are designed to demonstrate its ability to specifically engage its target, Factor D, and inhibit the downstream consequences of alternative pathway activation.

Assessment of C3 Convertase Formation

The formation of the C3 convertase (C3bBb) is a pivotal step in the alternative pathway, responsible for the cleavage of C3 into its active fragments, C3a and C3b. sinobiological.comclinical-laboratory-diagnostics.com Factor D is indispensable for this process, as it cleaves Factor B (FB) only when it is complexed with C3b (or its hydrolyzed form, C3(H₂O)). frontiersin.orgexplorationpub.comresearchgate.net

Inhibitors of Factor D, such as this compound, are designed to prevent this cleavage event. medchemexpress.comnih.gov The assessment of C3 convertase formation in the presence of an inhibitor is typically conducted using purified protein systems. In such assays, researchers combine C3b, Factor B, and Factor D in a controlled environment. The formation of the active C3 convertase, C3bBb, is then measured. By introducing varying concentrations of the inhibitor, a dose-dependent reduction in C3 convertase activity is expected. While specific data for this compound is not detailed in publicly available literature, the principle of its action relies on binding to Factor D and inhibiting its proteolytic activity against the C3bB complex, thereby preventing the generation of C3bBb. frontiersin.orgnih.gov This blockade is the primary mechanism by which the amplification loop of the complement system is suppressed. nih.govfrontiersin.org

Analysis of C3 Fragment Deposition

A direct consequence of C3 convertase activity is the cleavage of C3 and the subsequent covalent deposition of the C3b fragment onto target surfaces, a process known as opsonization. clinical-laboratory-diagnostics.commdpi.com In diseases characterized by excessive AP activation, this deposition on host cells can lead to tissue damage. Therefore, a crucial test for any Factor D inhibitor is its ability to reduce C3 fragment deposition.

Studies on other small-molecule Factor D inhibitors have demonstrated a significant reduction in C3 fragment deposition on cells. For example, in assays using erythrocytes from patients with paroxysmal nocturnal hemoglobinuria (PNH), a disease driven by uncontrolled AP activation, Factor D inhibitors have been shown to decrease the accumulation of C3 fragments on the cell surface. nih.govhaematologica.orgbjh.be Similarly, in an in vitro model of COVID-19-related complement activation, Factor D inhibition prevented the deposition of C3c (a breakdown product of C3b) on target cells that were exposed to SARS-CoV-2 spike proteins. ashpublications.org These findings support the mechanism whereby inhibiting Factor D upstream prevents the generation of C3b, thus limiting its deposition on cell surfaces. nih.gov

Table 1: Effect of Factor D Inhibition on Complement Deposition This table is a representative example based on studies of similar Factor D inhibitors, as specific data for this compound is not publicly available.

Inhibition of Complement-Mediated Cell Lysis

The terminal event of the complement cascade is the formation of the membrane attack complex (MAC or C5b-9), which creates pores in cell membranes, leading to lysis. frontiersin.orgmdpi.comcreative-biolabs.com By blocking the AP amplification loop, Factor D inhibitors effectively prevent the downstream formation of the C5 convertase and, consequently, the MAC.

The efficacy of Factor D inhibitors in preventing cell death is often assessed using hemolysis assays, such as the Ham test, which uses PNH patient erythrocytes. nih.govhaematologica.org In these tests, serum is added to the red blood cells to trigger complement activation. Effective inhibitors, like other small-molecule CFD inhibitors, significantly reduce or completely block this complement-mediated hemolysis at sub-micromolar concentrations. nih.govhaematologica.org In other models, such as adipocytes treated with nephritic factor sera, an antibody that blocks Factor D function also reduced the amount of cell lysis. sgul.ac.uk This demonstrates that inhibiting this key upstream enzyme is sufficient to halt the entire lytic pathway. frontiersin.org

Modulation of Cellular Signaling Pathways

Beyond direct cell lysis, complement activation fragments, particularly the anaphylatoxins C3a and C5a, can bind to cellular receptors and trigger various signaling pathways. mdpi.com These pathways can influence inflammation, cell proliferation, and survival. Activation of the complement system can stimulate pathways such as PI3K, AKT, and Erk1/2, which can paradoxically promote tumor cell survival even in the face of MAC deposition. mdpi.com

Factor D, by controlling the production of C3a via the alternative pathway, can indirectly influence cellular processes. For instance, Factor D/C3a signaling has been implicated in preserving pancreatic beta cells by blocking cell death and dedifferentiation. frontiersin.orgnih.gov By inhibiting Factor D, compounds like this compound can modulate these signaling events. This is a critical area of investigation, as it suggests that the therapeutic benefits of Factor D inhibition may extend beyond simply blocking cell lysis to include the modulation of complex cellular responses involved in disease pathogenesis. explorationpub.com

In Vivo Preclinical Models for Complement Factor D Research

Following successful in vitro characterization, promising compounds are advanced to in vivo preclinical models. These animal models are essential for understanding the pharmacokinetics, pharmacodynamics, and efficacy of a drug candidate in a complex biological system.

Rodent Models (e.g., mice, rats, hamsters)

Rodent models are extensively used in complement research because the alternative pathway is highly conserved between rodents and humans. nih.gov Studies using mice, rats, and hamsters have been instrumental in validating Factor D as a therapeutic target. frontiersin.orgarvojournals.org

For example, studies with the Factor D inhibitor danicopan (B606937) in rats and rabbits have been crucial for understanding its potential use in ocular diseases like geographic atrophy. retinalphysician.comarvojournals.orgarvojournals.org Oral administration of the inhibitor to pigmented rats and rabbits demonstrated that the drug could cross the blood-retinal barrier and accumulate in posterior ocular tissues. arvojournals.orgarvojournals.org This is significant because it shows that a systemically administered drug can reach effective concentrations at a local site of complement-driven pathology.

Furthermore, mouse models where complement activation is induced by inflammatory stimuli, such as lipopolysaccharide (LPS), have been used to show that Factor D inhibition can block AP activation in the eye. arvojournals.org Studies in C3- and Factor B-deficient mice have confirmed that these components are essential for AP activation in vivo, reinforcing the rationale for targeting this pathway. arvojournals.org While specific in vivo data for this compound is not publicly available, these established rodent models provide a clear path for its preclinical evaluation.

Table 2: Compound Names Mentioned

Non-Human Primate Models

Non-human primate (NHP) models are crucial for evaluating the in vivo efficacy of complement inhibitors due to the high conservation of the complement system between NHPs and humans. jci.orgbiorxiv.org Studies involving cynomolgus monkeys have been instrumental in demonstrating the potential of oral Factor D inhibitors. Following oral administration of the Factor D inhibitor ACH-4471, a compound similar in function to this compound, researchers observed a significant suppression of alternative pathway (AP) activity in the serum of these animals. haematologica.org

Further research in macaque models of COVID-19, a disease state associated with aberrant complement activation, has also underscored the therapeutic potential of targeting Factor D. In these studies, a long-acting monoclonal antibody against CFD successfully mitigated abnormal complement activation and protected against endothelial cell injury. nih.gov These NHP studies provide strong preclinical evidence that inhibiting Factor D can effectively control AP activity systemically.

Organoid and 3D Cell Culture Systems

Organoid and three-dimensional (3D) cell culture systems have emerged as powerful in vitro tools that more accurately represent in vivo physiology compared to traditional 2D cell lines. atcc.orgunmc.edusigmaaldrich.com These models, which can be derived from patient tissues or pluripotent stem cells, self-organize into complex structures that recapitulate aspects of organ-specific biology and disease states. atcc.orgbiocompare.com

In the context of complement research, human vascular organoids have been developed to model the endothelial damage seen in severe COVID-19. nih.gov These infection-competent organoids demonstrated that aberrant complement activation, driven by Factors B and D, leads to endothelial injury and thrombosis. nih.gov The application of a CFD-targeting antibody in this organoid model protected the endothelial cells and reduced the innate immune response, highlighting the value of such systems in preclinical assessment of complement inhibitors. nih.gov

Impact of Factor D Inhibition on Complement Cascade Activity in Models

Inhibition of Factor D provides a strategic advantage by selectively blocking the alternative pathway while leaving the classical and lectin pathways largely intact for immune defense. frontiersin.org Since the AP acts as a powerful amplification loop for all three complement pathways, its inhibition has profound effects on the entire cascade. frontiersin.orgresearchgate.net

Reduction of Membrane Attack Complex (MAC) Formation

The formation of the Membrane Attack Complex (MAC), or C5b-9, is the terminal, lytic event of the complement cascade. frontiersin.orgwikipedia.org Factor D's role is upstream of this event; it is essential for the formation of the C3 and C5 convertases that lead to the cleavage of C5, the initiating step of MAC assembly. frontiersin.orgresearchgate.netlambris.com

Preclinical studies have consistently shown that inhibiting Factor D effectively prevents MAC formation. In vitro experiments using plasma from individuals with a Factor D deficiency demonstrated severely reduced formation of the terminal complement complex (TCC), another term for MAC. ashpublications.org Similarly, studies on the Factor D inhibitor ACH-145951 showed it completely blocked the deposition of C5b-9 on target cells that were exposed to complement-activating stimuli. ashpublications.org By preventing the cleavage of Factor B, Factor D inhibitors halt the cascade before the C5 convertase can be formed, thus averting the downstream cell lysis mediated by MAC. researchgate.net

Modulation of Downstream Complement Activation Products

Beyond preventing MAC formation, Factor D inhibition also modulates other key downstream products of complement activation. The cleavage of C3 into C3a and C3b is a central event in the cascade, with C3b acting as an opsonin to tag cells for phagocytosis and C3a acting as a pro-inflammatory anaphylatoxin. frontiersin.orgresearchgate.net

Factor D inhibitors have been shown to prevent the generation and deposition of these crucial fragments.

Inhibitor Class/Compound Model System Key Finding Reference(s)
Factor D Inhibitor (ACH-145951) In vitro cell model Prevented deposition of C3c fragments on cell surfaces. ashpublications.org
Danicopan (ACH-4471) In vitro PNH model Significantly decreased C3 fragment deposition on erythrocytes. haematologica.org

| Danicopan | PNH Patients (Clinical Data Context) | Significantly reduced plasma levels of Factor Bb, an AP activation marker. | haematologica.org |

This upstream inhibition is a key differentiator from C5 inhibitors, which block the terminal pathway but allow the accumulation of C3 fragments, potentially leading to effects like extravascular hemolysis in certain conditions. frontiersin.orghaematologica.orgashpublications.org By blocking the entire AP amplification loop, Factor D inhibitors offer a more comprehensive regulation of downstream complement activation products. frontiersin.org

Therapeutic Potential in Preclinical Disease Models

The dysregulation of the alternative complement pathway is a known driver of various autoimmune and inflammatory diseases. frontiersin.orglambris.com Consequently, Factor D inhibitors have been evaluated in numerous preclinical models of these disorders.

Models of Autoimmune and Inflammatory Disorders

The therapeutic utility of blocking Factor D has been demonstrated across a range of disease models, from in vitro systems using patient samples to in vivo animal models.

Disease Model Model Type Key Findings with Factor D/AP Inhibition Reference(s)
Paroxysmal Nocturnal Hemoglobinuria (PNH) In vitro (Ham test with patient cells) Factor D inhibitors (ACH-3856, ACH-4471) potently blocked complement-mediated hemolysis. haematologica.orgpatsnap.com
Atypical Hemolytic Uremic Syndrome (aHUS) In vitro (Modified Ham test with patient serum) Factor D inhibitors reduced AP-mediated killing of target cells. haematologica.orgpatsnap.com
Systemic Lupus Erythematosus (SLE) In vivo (MRL/lpr mice) Agents that block the alternative pathway were shown to be effective. nih.gov
Antiphospholipid Syndrome In vivo (Mouse model) The disease requires an intact alternative pathway; inhibition of Factor B (a direct partner of Factor D) was protective. nih.gov

| Ocular Inflammation | In vivo (Rabbit model) | An intravitreally administered anti-Factor D antibody inhibited LPS-induced complement activation in the posterior segment of the eye. | arvojournals.org |

These studies collectively indicate that by targeting the central amplification loop of the complement system, Factor D inhibitors like this compound hold significant therapeutic potential for a wide array of autoimmune and inflammatory conditions characterized by excessive complement activation. medchemexpress.comnih.gov

Renal Disease Models (e.g., nephrosclerosis, membranous nephropathy)

Malignant nephrosclerosis is a form of thrombotic microangiopathy linked to the abnormal local activation of the complement alternative pathway. researchgate.netnih.gov Studies have identified significant deposition of CFD in the kidneys of patients with this condition. researchgate.netnih.gov In vitro experiments using conditionally immortalized human glomerular endothelial cells (CiGEnCs) have shown that these cells continuously express and secrete CFD. researchgate.netnih.gov

When CFD was knocked down in these cells using small interfering RNA (siRNA), there was a reduction in local complement activation. This inhibition also lessened the upregulation of several key molecules involved in endothelial dysfunction, including intercellular adhesion molecule-1 (ICAM-1), vascular adhesion molecule-1 (VCAM-1), von Willebrand factor (VWF), and endothelin-1 (B181129) (ET-1) that is typically induced by Angiotensin II. researchgate.netnih.gov Notably, the expression of CFD in these glomerular endothelial cells was significantly higher than in other types of microvascular endothelial cells, suggesting that glomerular endothelial cells are an important source of local CFD in the kidney. researchgate.netnih.gov These findings propose that endothelial-derived CFD can activate the local complement system and mediate endothelial dysfunction, which may be a key factor in the pathogenesis of malignant nephrosclerosis. researchgate.netnih.gov Further research indicates that patients with chronic kidney disease have elevated levels of CFD in plasma microparticles, which has been associated with systemic activation of the alternative pathway and endothelial dysfunction. frontiersin.org

Ocular Disease Models (e.g., age-related macular degeneration, choroidal neovascularization)

The complement system, particularly the alternative pathway, is strongly implicated in the pathogenesis of age-related macular degeneration (AMD), a leading cause of vision loss. aerzteblatt.denih.gov Genetic studies have linked variants in the CFD gene with AMD. nih.gov Preclinical research has focused on understanding the role of CFD and the effects of its inhibition in models of AMD and related conditions like geographic atrophy (GA) and choroidal neovascularization (CNV). aao.orgmdpi.com

In animal models, systemic stimulation with toll-like receptor (TLR) ligands or direct eye tissue injury was found to induce a time-dependent activation of the alternative complement pathway in the eye. nih.gov An anti-FD antibody administered by intravitreal injection in rabbits was shown to potently inhibit this induced complement activation in the posterior segment of the eye. nih.gov

The oral CFD inhibitor, Danicopan, has been studied in animal models for its potential in treating GA. arvojournals.orgretinalphysician.comarvojournals.org Preclinical studies in rats and rabbits demonstrated that orally administered Danicopan crosses the blood-retinal barrier. arvojournals.orgarvojournals.org The compound was found to bind to melanin (B1238610), leading to high and sustained drug concentrations in posterior ocular tissues, including the choroid/RPE and retina. arvojournals.orgarvojournals.org This suggests that melanin-bound Danicopan could act as a drug depot, maintaining therapeutic concentrations in the target tissues. arvojournals.org

Table 1: Ocular Tissue Distribution of Danicopan in Animal Models

Animal Model Key Finding Implication
Pigmented Long-Evans Rats Radioactivity from [14C]danicopan remained in the uvea for 672h post-dose. arvojournals.org Suggests melanin binding, potentially creating a drug reservoir. arvojournals.org
Pigmented Dutch-Belted Rabbits AUC choroid/RPE:plasma ratio was 24 after a single dose. arvojournals.org Confirms significant melanin binding and accumulation in posterior ocular tissue. arvojournals.org
Albino vs. Pigmented Animals Higher and more sustained drug exposure in pigmented animals. arvojournals.orgarvojournals.org Demonstrates the role of melanin in drug retention within the eye. arvojournals.org
Repeated Dosing (Rabbits) AUCs increased 7-fold in choroid/RPE and 13-fold in retina after 15 days. arvojournals.org Shows accumulation over time, supporting sustained therapeutic effect. arvojournals.org

Hematological Disorder Models (e.g., paroxysmal nocturnal hemoglobinuria)

Paroxysmal nocturnal hemoglobinuria (PNH) is a rare blood disorder characterized by complement-mediated intravascular hemolysis. bjh.be The disease results from the absence of complement-regulating proteins on red blood cells, leading to their destruction. bjh.be While terminal complement C5 inhibitors are effective, they may not prevent C3-mediated extravascular hemolysis. bjh.be

Inhibition of CFD, an upstream component of the alternative pathway, offers a strategy to control both intravascular and prevent extravascular hemolysis. bjh.bebhs.be Preclinical and clinical studies have investigated the oral CFD inhibitor Danicopan for PNH. bjh.betandfonline.comaamds.org Pharmacological studies demonstrated that Danicopan has a significant inhibitory effect on the complement alternative pathway in serum. tandfonline.com By acting on the alternative pathway, it preferentially controls C3 fragment-mediated extravascular hemolysis. tandfonline.comaamds.org This approach represents a novel therapeutic strategy to intercept the complement cascade upstream of C5. bjh.befrontiersin.org

Cardiovascular and Metabolic Disease Models

Complement Factor D, also known as adipsin, is primarily produced by adipocytes and plays a dual role in both the immune response and energy metabolism. nih.govnih.gov Abnormalities in CFD are associated with cardiovascular and metabolic diseases (CVMDs). nih.govnih.gov As an adipokine, CFD regulates metabolism by promoting adipocyte differentiation, lipid accumulation, and insulin (B600854) secretion. nih.gov As a complement factor, it amplifies the complement cascade, which can induce low-grade inflammation in the context of CVDs. nih.gov

Studies have linked elevated plasma CFD levels to conditions such as obesity and coronary artery disease. mdpi.com In the setting of obesity, adipose tissue can activate the alternative complement pathway, contributing to a state of low-grade inflammation. wjgnet.com Research suggests CFD is involved in promoting foam cell formation and is related to vascular endothelial injury and dysfunction. nih.gov Conversely, CFD may also have protective roles, such as inhibiting lipotoxicity in cardiomyocytes. nih.gov In mouse models, CFD has been shown to be involved in insulin secretion through the activation of the alternative complement pathway and C3a signaling. wjgnet.com

Oncology Models (e.g., cutaneous squamous cell carcinoma)

Recent research has identified CFD as a potential biomarker and therapeutic target in cutaneous squamous cell carcinoma (cSCC), the most common type of metastatic skin cancer. mdpi.comresearchgate.net Studies have shown that CFD is significantly upregulated in cSCC cells compared to normal human epidermal keratinocytes. mdpi.comresearchgate.net Both mRNA and protein levels of CFD were found to be higher in cSCC cell lines and tumor tissues. mdpi.comresearchgate.net

The expression of CFD was particularly strong at the invasive edges of cSCC tumors. mdpi.comfrontiersin.org In preclinical experiments, blocking CFD activity with the inhibitor Danicopan led to the inhibition of extracellular signal-regulated kinase 1/2 (ERK1/2) activation and reduced the proliferation of cSCC cells. mdpi.comresearchgate.net These findings suggest that CFD plays a role in cSCC progression. mdpi.comresearchgate.net

The expression of CFD and other alternative pathway components by cancer cells is heterogeneous. soton.ac.uk However, the potential for the alternative pathway to amplify complement activation suggests it may be important for tumor-associated complement activation and progression. soton.ac.uk Preclinical studies combining complement inhibition with standard anti-cancer therapies are being explored to enhance anti-tumor efficacy. soton.ac.uk

Table 2: Complement Factor D Expression in Cutaneous Squamous Cell Carcinoma (cSCC)

Sample Type Observation Significance
cSCC Cell Lines vs. Normal Keratinocytes Significant upregulation of FD mRNA and protein in cSCC cells. mdpi.comresearchgate.net Identifies FD as a potential disease biomarker. mdpi.comresearchgate.net
cSCC Tumors vs. Normal Skin Significantly higher FD mRNA levels in tumors. mdpi.comresearchgate.net Supports the role of FD in the tumor microenvironment. mdpi.comresearchgate.net
Invasive Margin of cSCC Strong tumor cell-associated FD immunolabeling. mdpi.comfrontiersin.org Suggests a role for FD in tumor invasion and progression. mdpi.comfrontiersin.org
cSCC Cells Treated with Danicopan Inhibited ERK1/2 activation and attenuated proliferation. mdpi.comresearchgate.net Demonstrates that targeting FD has a direct anti-proliferative effect. mdpi.comresearchgate.net

Viral Infection Disease Models (e.g., COVID-19 endotheliopathy)

Hyperactivation of the complement system is implicated in the pathophysiology of severe COVID-19, caused by the SARS-CoV-2 virus. nih.govjci.org The virus can trigger the complement system through multiple pathways, including the alternative pathway. nih.govresearchgate.netashpublications.org The SARS-CoV-2 spike protein has been shown to directly activate the alternative pathway, potentially by interfering with the function of the complement regulator Factor H. ashpublications.org This activation can lead to endothelial cell injury (endotheliopathy) and thromboinflammation, which are hallmarks of severe COVID-19. nih.govresearchgate.netnih.gov

Preclinical models have been developed to study this process. Using human vascular organoids derived from pluripotent stem cells, researchers have modeled SARS-CoV-2 infection-related endotheliopathy. researchgate.netnih.gov In these models, viral exposure led to endothelial damage, neutrophil activation, and thrombosis, driven by an aberrant complement signature involving Factor D. nih.gov

Inhibition of CFD has been investigated as a therapeutic strategy. In vitro, a CFD inhibitor blocked complement activation induced by SARS-CoV-2 spike proteins on a human erythroblast cell line. researchgate.netashpublications.org In both human vascular organoid and macaque models of COVID-19, a long-acting anti-CFD monoclonal antibody was shown to mitigate abnormal complement activation, protect endothelial cells, and reduce the innate immune response following viral exposure. nih.gov These findings suggest that targeting CFD could be a promising approach to counter severe viral-induced inflammatory and thrombotic outcomes. nih.govashpublications.org

Advanced Methodologies and Future Research Directions

Development of Next-Generation Complement Factor D Inhibitors

The therapeutic landscape is shifting from broad, systemic complement blockade to more precise interventions. Targeting Factor D is an attractive strategy because it is the component with the lowest concentration in human blood, making it the limiting enzyme in the alternative pathway's activation sequence. nih.govfrontiersin.org This approach aims to selectively inhibit the alternative pathway (AP), which is not only a trigger for complement activation but also a powerful amplification loop for all three complement pathways. frontiersin.orgfrontiersin.org

A major challenge with systemic complement inhibitors is that complement components are abundant and turn over rapidly, creating a significant pharmacological sink. oup.comoup.com This necessitates high drug doses to achieve therapeutic effects, increasing the potential for off-target effects. Tissue-targeted inhibition has emerged as a promising strategy to concentrate therapeutic action at the site of disease, thereby enhancing potency and durability while limiting systemic blockade. oup.comoup.com

This strategy often involves creating fusion proteins that link a complement-inhibiting component to a localizing component. oup.com One well-characterized approach is to target tissue-bound complement fragments, such as C3d, which is the final degradation product of C3b and remains covalently attached to cell surfaces at sites of complement activation. oup.com For example, the experimental therapeutic ADX-097 is a fusion protein combining a fragment of the complement regulator Factor H with an antibody that binds to C3d, demonstrating that this approach can deliver a potent, localized complement inhibitor while avoiding systemic effects. q32bio.com While this example targets Factor H, similar principles could be applied to deliver Factor D inhibitors specifically to tissues with high complement activation, such as the kidney in C3 glomerulopathy or the eye in age-related macular degeneration (AMD).

The pursuit of effective Factor D inhibitors has led to the exploration of diverse chemical structures and therapeutic modalities beyond traditional small molecules. creative-biolabs.com Initial research focused on irreversible inhibitors, but the field has since advanced to develop potent, selective, and orally bioavailable reversible inhibitors. nih.govacs.org

Recent breakthroughs include small-molecule inhibitors designed for oral administration, which represent a significant improvement in convenience over intravenous therapies. patsnap.com Danicopan (B606937) and Pelecopan (BCX9930) are leading examples of such oral Factor D inhibitors investigated for complement-mediated diseases like paroxysmal nocturnal hemoglobinuria (PNH). drugbank.comnih.govarvojournals.orgashpublications.orgwikipedia.orgmedchemexpress.com These molecules reversibly bind to Factor D, preventing it from cleaving Factor B and thereby blocking the alternative pathway amplification loop. drugbank.comarvojournals.org

Beyond small molecules, other modalities are being explored. creative-biolabs.com These include antibody-based therapies like Lampalizumab, an antigen-binding fragment of a humanized monoclonal antibody designed to bind to Factor D and sterically block its substrate from accessing the active site. wikipedia.orgmedchemexpress.comselleckchem.com This antibody was investigated for the treatment of geographic atrophy, a form of AMD. nih.govaao.org RNA interference (RNAi) technologies also present a potential future approach, aiming to silence the expression of the Factor D gene itself. creative-biolabs.com

Table 1: Examples of Novel Modalities for Complement Factor D Inhibition

Compound/Drug Name Modality/Type Mechanism & Investigated Use
Danicopan (Voydeya) Oral Small-Molecule Reversibly binds to and inhibits Factor D; investigated as an add-on therapy for extravascular hemolysis in PNH. drugbank.comarvojournals.orgwikipedia.org
Pelecopan (BCX9930) Oral Small-Molecule A potent and selective inhibitor of Factor D, developed to prevent both intravascular and extravascular hemolysis in PNH. nih.govashpublications.orgmedchemexpress.comashpublications.org
Lampalizumab Antibody Fragment (Fab) Humanized monoclonal antibody fragment that binds to Factor D, sterically blocking Factor B access; investigated for geographic atrophy. wikipedia.orgmedchemexpress.comnih.gov

| RNA interference (RNAi) | Genetic Therapy | A potential future strategy aimed at silencing the expression of the gene encoding Factor D at a genetic level. creative-biolabs.com |

Integration of Advanced Preclinical Modeling

The development of novel inhibitors relies on sophisticated preclinical models that can accurately predict therapeutic efficacy and biological response in humans.

Significant differences exist between the complement systems of humans and common animal models like mice. nih.gov For instance, rodents express a complement regulator called Crry, which is absent in humans, and there are structural and functional differences in other key complement proteins. nih.gov These discrepancies can make it difficult to translate findings from animal studies to human clinical trials.

To overcome these limitations, researchers increasingly use humanized animal models. nih.gov A key example is the use of transgenic mice that express human Factor D (hFD). acs.org These models allow for the in vivo testing of inhibitors specifically designed against the human protein in the context of a living organism. For instance, an orally bioavailable Factor D inhibitor was shown to have sustained efficacy in a lipopolysaccharide (LPS)-induced model of systemic alternative pathway activation in mice expressing hFD. acs.org Similarly, humanized models where the mouse gene for Factor B is replaced with the human gene (B6-hCFB mice) are used to study diseases like AMD and to test drugs targeting the Factor B/Factor D interaction. cyagen.com Humanizing complement components in mice has also been crucial for understanding disease mechanisms, as demonstrated in models of C3 glomerulopathy. nih.gov

In vitro (in glass) and ex vivo (out of the living) models provide powerful platforms for testing inhibitors in a controlled environment that closely mimics human physiology. qima-lifesciences.com These systems are essential for screening compounds, understanding mechanisms of action, and bridging the gap between basic research and clinical studies.

For Factor D inhibitor development, complex ex vivo assays are used that incorporate patient-derived materials. For example, the modified Ham test uses serum from patients with atypical hemolytic uremic syndrome (aHUS) or red blood cells from PNH patients to assess an inhibitor's ability to block complement-mediated cell destruction. patsnap.comnih.gov Factor D inhibitors have been shown to effectively block PNH cell hemolysis and mitigate C3 fragment accumulation on PNH cell surfaces in these assays. patsnap.comnih.gov Another advanced model involves co-culturing endothelial cells with patient serum to measure the deposition of complement proteins, providing a direct assessment of complement attack on a primary target tissue. nih.gov These assays can be used with specific inhibitors, such as an anti-C5 antibody or a Factor D inhibitor, to localize defects in complement regulation for individual patients. nih.gov

Further Elucidation of Complement Factor D's Broader Biological Roles

While its role in the alternative complement pathway is well-established, Factor D has broader biological functions that are areas of ongoing research. Originally discovered by obesity researchers and named Adipsin, Factor D is a serine protease secreted at high levels by adipocytes (fat cells). nexelis.comprospecbio.comwikipedia.orgnih.gov This discovery pointed to a previously unsuspected role for adipose tissue in the immune system. wikipedia.orgnih.gov

Research has revealed that Factor D/Adipsin is involved in several metabolic processes. It stimulates glucose transport for the accumulation of triglycerides in fat cells and inhibits lipolysis (the breakdown of fats). wikipedia.orgsinobiological.com Beyond fat tissue, Factor D is also produced by monocytes/macrophages. nexelis.comnih.gov Its functions extend to inhibiting neutrophil degranulation and playing a role in the regeneration of liver tissue after injury. creative-biolabs.com Given its deep connections to both the immune system and metabolism, elucidating these broader roles is critical for understanding the full potential and implications of therapeutic Factor D inhibition.

Interplay with Lipid and Glucose Metabolism Pathways

Recent research has illuminated the significant, yet complex, role of Complement Factor D in the regulation of both lipid and glucose metabolism. As an inhibitor of this key enzyme, Complement factor D-IN-2 is positioned to be a modulator of these critical physiological processes.

Factor D, also known as adipsin, is primarily produced by adipocytes, the very cells responsible for storing fat. frontiersin.orgnih.gov This production is not merely incidental; Factor D plays a direct role in adipocyte differentiation and the accumulation of lipids. nih.govmdpi.com It exerts these effects by activating the alternative complement pathway locally within adipose tissue, leading to the generation of C3a. This cleavage product then signals through the C3a receptor (C3aR) on preadipocytes, promoting their maturation into lipid-laden fat cells. frontiersin.orgnih.gov Furthermore, Factor D is involved in the generation of acylation-stimulating protein (ASP), a molecule that enhances the activity of enzymes responsible for triglyceride synthesis. nih.gov

The influence of Factor D extends to glucose homeostasis. Studies have demonstrated that Factor D is crucial for adequate insulin (B600854) secretion from pancreatic beta-cells. nih.govwhiterose.ac.uk This action is also mediated by the downstream protein C3a, which, upon binding to its receptor on beta-cells, stimulates the release of insulin in response to high glucose levels. frontiersin.orgnih.govwjgnet.com In fact, research using Factor D knockout mice showed that these animals had a poor response to glucose due to defective insulin production, a condition that was reversed by restoring Factor D levels. wjgnet.com Conversely, this effect was blocked by a C3aR antagonist, confirming the signaling pathway. wjgnet.com Some studies have also documented reduced plasma levels of Factor D in individuals with type 2 diabetes who exhibit impaired insulin secretion. whiterose.ac.uk

Given that this compound inhibits the enzymatic activity of Factor D, it is plausible that this compound could have significant downstream effects on these metabolic pathways. By blocking the generation of C3a in adipose tissue and the pancreas, it could potentially temper adipocyte differentiation and lipid storage, as well as modulate insulin secretion. However, it is important to note that one study in Factor D-deficient mice did not find a major role for the protein in fat metabolism, suggesting a complex interplay of factors that requires further investigation. pnas.org

Table 1: Research Findings on Complement Factor D in Metabolism

Process Role of Complement Factor D Mediating Factors Observed Effects References
Lipid Metabolism Promotes adipocyte differentiation and lipid accumulation. C3a-C3aR pathway, Acylation-Stimulating Protein (ASP) Increased triglyceride synthesis and storage in fat cells. frontiersin.orgnih.govmdpi.com

| Glucose Metabolism | Essential for adequate insulin secretion. | C3a-C3aR1 pathway | Promotes glucose-stimulated insulin release from pancreatic beta-cells. | frontiersin.orgnih.govwhiterose.ac.ukwjgnet.com |

Role in Cellular Differentiation and Tissue Homeostasis

The alternative complement pathway, in which Factor D is the rate-limiting enzyme, is integral to maintaining a healthy state in various tissues. frontiersin.orgresearchgate.net One of its crucial homeostatic functions is the clearance of damaged or apoptotic cells. nih.gov By opsonizing these cells with C3b, the pathway marks them for removal by phagocytes. frontiersin.org This process is vital for preventing the buildup of cellular debris, which can trigger persistent inflammation and hinder tissue regeneration. frontiersin.orgnih.gov Factor D is essential for this process, as demonstrated in studies of acute liver injury where the alternative pathway-mediated removal of damaged hepatocytes provides a scaffold for new cell growth. frontiersin.org

Furthermore, the complement system, including the alternative pathway, is implicated in tissue repair and regeneration. nih.gov Following an injury, complement activation can contribute to the resolution phase of inflammation and promote tissue remodeling. nih.govresearchgate.net

The role of Factor D in cellular differentiation is most clearly established in adipocytes, as discussed previously. frontiersin.orgnih.gov By promoting the differentiation of preadipocytes, it directly influences the cellular composition of adipose tissue. nih.govmdpi.com There is also emerging evidence for the role of complement components in other differentiation processes. For instance, in Graves' orbitopathy, an autoimmune disease affecting the eye, Factor D (adipsin) expression is elevated in orbital fibroblasts and its suppression can attenuate the differentiation of these cells into adipocytes. arvojournals.org

Inhibition of Factor D by this compound could therefore have wide-ranging effects on tissue health. By modulating the clearance of cellular debris and potentially influencing regenerative processes, it could impact the response to tissue injury. Its effects on cellular differentiation could also have therapeutic implications in diseases characterized by abnormal cell maturation or tissue remodeling.

Table 2: Functions of Complement Factor D in Homeostasis and Differentiation

Process Function of Complement Factor D Mechanism Significance References
Tissue Homeostasis Facilitates clearance of damaged and apoptotic cells. C3b-mediated opsonization via the alternative pathway. Prevents persistent inflammation and allows for tissue regeneration. frontiersin.orgnih.gov
Cellular Differentiation Promotes adipocyte differentiation. C3a-C3aR signaling. Influences adipose tissue composition and function. frontiersin.orgnih.govmdpi.com

| Tissue Repair | Contributes to the resolution of inflammation and tissue remodeling. | General complement system function. | Supports the healing process after injury. | nih.govresearchgate.net |

Understanding Unresolved Mechanistic Questions in Disease Pathogenesis

While the fundamental role of Complement Factor D in the alternative pathway is well-established, its precise contribution to the pathogenesis of various diseases remains an area of active investigation. The dysregulation of this pathway is strongly linked to a number of debilitating conditions, yet the specific mechanisms driving the disease processes are not fully elucidated.

Diseases such as atypical hemolytic uremic syndrome (aHUS) and age-related macular degeneration (AMD) are prime examples of pathologies where aberrant alternative pathway activation is a key driver. nih.govassaygenie.com In aHUS, uncontrolled complement activation leads to damage of the small blood vessels in the kidneys. nih.gov Similarly, in AMD, chronic inflammation in the retina, fueled by the alternative pathway, contributes to vision loss. nih.gov While mutations in complement regulatory proteins are often implicated, the exact triggers and the full cascade of events leading to tissue damage are still being unraveled.

A central unresolved question is how the alternative pathway discriminates between host cells and pathogenic surfaces with such high fidelity, and why this recognition fails in autoimmune and inflammatory diseases. nih.gov Factor H is a primary regulator that protects host cells, and its dysfunction is linked to disease. nih.gov However, the complex interplay of various activating and inhibitory signals at the cell surface is not completely understood.

The development of specific inhibitors like this compound provides a powerful tool to probe these unresolved questions. By selectively blocking the rate-limiting step of the alternative pathway, researchers can investigate the downstream consequences in various disease models. This can help to delineate the specific contributions of this pathway to inflammation, cell damage, and tissue remodeling in different pathological contexts. For instance, understanding how inhibiting Factor D impacts the progression of complement-mediated renal or ocular diseases could provide invaluable insights into their pathogenesis and pave the way for novel therapeutic strategies. frontiersin.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Complement Factor D (adipsin)
C3a
C3b
Acylation-Stimulating Protein (ASP)

Q & A

Q. What is the molecular mechanism of Complement Factor D-IN-2 in inhibiting the alternative complement pathway?

this compound selectively targets Factor D, a serine protease critical for the amplification of the alternative complement pathway. It binds to Factor D's active site, preventing cleavage of Factor B and subsequent formation of the C3 convertase (C3bBb), thereby halting the complement cascade . Experimental validation includes in vitro enzymatic assays measuring inhibition kinetics (e.g., IC50) and structural analysis via X-ray crystallography, as detailed in patent WO2015130838A1 .

Q. What are the optimal storage and solubility conditions for this compound in experimental settings?

  • Storage : Powder form is stable at -20°C for 3 years; solvent (e.g., DMSO) must be stored at -80°C for ≤1 year .
  • Solubility : 70 mg/mL in DMSO (121.86 mM), with recommended working concentrations adjusted using dilution tables (e.g., 1–10 µM for cellular assays) .
  • Critical Note : Freeze-thaw cycles degrade activity; prepare single-use aliquots for reproducibility .

Q. Which preclinical models are validated for studying this compound in autoimmune diseases?

  • In vitro : Human whole-blood assays to measure inhibition of complement-driven hemolysis or MAC deposition .
  • In vivo : Murine models of lupus nephritis or age-related macular degeneration (AMD), where Factor D overexpression drives pathology. Dosing regimens typically involve daily intraperitoneal administration (1–5 mg/kg) .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy of this compound be resolved?

Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Strategies include:

  • PK Optimization : Use liposomal formulations or PEGylation to enhance plasma half-life .
  • Tissue Penetration Analysis : Quantify drug levels in target tissues (e.g., kidney, retina) via LC-MS/MS to confirm bioavailability .
  • Off-Target Profiling : Screen against related proteases (e.g., Factor H, C5) using selectivity panels .

Q. What structural modifications of this compound could improve its therapeutic index?

The compound’s core structure (C27H24BrN7O3) permits derivatization at the bromophenyl or amide groups . Key modifications include:

  • Halogen Substitution : Replace bromine with fluorine to reduce metabolic clearance .
  • Chiral Center Optimization : Enantiomer-specific activity analysis to identify high-potency variants .
  • Protease Resistance : Introduce methyl groups to the backbone to hinder enzymatic degradation .

Q. How does this compound compare to other complement inhibitors (e.g., C5 inhibitors) in pathway specificity?

  • Target Specificity : Factor D-IN-2 blocks the alternative pathway upstream, sparing classical/lectin pathways, whereas C5 inhibitors (e.g., Eculizumab) broadly inhibit terminal complement activation .
  • Functional Impact : Factor D inhibition reduces C3a/C5a generation without impairing immune complex clearance, making it preferable in diseases like paroxysmal nocturnal hemoglobinuria (PNH) .
  • Data Validation : Comparative studies should use multiplex assays (e.g., ELISA for C3d, Bb, and SC5b-9) to quantify pathway-specific effects .

Methodological Considerations

Q. What controls are essential when testing this compound in cellular assays?

  • Positive Controls : Use established inhibitors (e.g., Factor D-IN-1, IC50 = 6 nM) to benchmark activity .
  • Negative Controls : Include DMSO-only vehicles and Factor D-deficient serum to isolate compound-specific effects .
  • Endpoint Validation : Confirm inhibition via Western blot (Factor B cleavage) or flow cytometry (C3b deposition) .

Q. How should researchers address batch-to-batch variability in this compound?

  • Quality Control : Require certificates of analysis (CoA) with HPLC purity ≥98% and mass spectrometry confirmation .
  • Bioactivity Revalidation : Perform dose-response curves in standardized hemolysis assays for each batch .

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